5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that features multiple heterocyclic rings, including indole, pyrrole, and pyrazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the pyrrole and pyrazole rings. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole nucleus.
Pyrrole Formation: The indole derivative is then subjected to conditions that facilitate the formation of the pyrrole ring, often involving cyclization reactions.
Pyrazole Formation: The final step involves the formation of the pyrazole ring, which can be achieved through various cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
5-METHOXY-1H-INDOLE-3-ETHYLAMINE: Shares the indole nucleus and has similar biological activities.
3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but lacks the methoxy group on the indole ring.
Uniqueness
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: is unique due to its combination of multiple heterocyclic rings and the presence of the methoxy group, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H21N5O2/c1-13-19-20(26-25-13)22(28)27(21(19)15-4-3-8-23-11-15)9-7-14-12-24-18-6-5-16(29-2)10-17(14)18/h3-6,8,10-12,21,24H,7,9H2,1-2H3,(H,25,26) |
InChI Key |
LAIDATWLSCWJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CN=CC=C5 |
Origin of Product |
United States |
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